

# Technical Monograph: 2-(2-Formyl-3-methylphenoxy)acetamide

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## Compound of Interest

Compound Name: 2-(2-Formyl-3-methylphenoxy)acetamide

Cat. No.: B8576335

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A Pivotal Intermediate for Benzofuran Scaffolds and Schiff Base Ligands

## Executive Summary

**2-(2-Formyl-3-methylphenoxy)acetamide** is a specialized bifunctional building block used primarily in medicinal chemistry and agrochemical synthesis. Characterized by an ortho-formyl substituted phenoxy core, this compound serves as a "privileged scaffold" for the construction of fused heterocyclic systems, particularly benzofurans, and biologically active Schiff bases.

Its dual reactivity—stemming from the electrophilic aldehyde "warhead" and the nucleophilic-susceptible amide tail—makes it an ideal candidate for fragment-based drug design (FBDD). The presence of the methyl group at the 3-position introduces steric constraints that modulate reactivity and enhance metabolic stability compared to its non-methylated analogs.

## Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]

| Property          | Specification   |
|-------------------|---|
| IUPAC Name        | 2-(2-Formyl-3-methylphenoxy)acetamide                 |
| Molecular Formula | C <sub>10</sub> H <sub>11</sub> NO <sub>3</sub>       |
| Molecular Weight  | 193.20 g/mol  |
| Core Scaffold     | Phenoxyacetamide                                      |
| Key Substituents  | Formyl (-CHO) at C2; Methyl (-CH <sub>3</sub> ) at C3 |
| H-Bond Donors     | 1 (Amide NH <sub>2</sub> )                            |
| H-Bond Acceptors  | 3 (Aldehyde O, Ether O, Amide O)                      |
| Predicted LogP    | ~0.8–1.1 (Lipophilic, membrane permeable)             |

## Structural Logic

The IUPAC naming convention prioritizes the amide functional group. The parent chain is acetamide (

).[1]

- Substitution at C2: One hydrogen on the methyl group of acetamide is replaced by a phenoxy group.
- Phenoxy Ring Numbering: The carbon attached to the ether oxygen is C1.
  - Position 2: A formyl group (-CHO) is adjacent to the ether linkage.
  - Position 3: A methyl group (-CH<sub>3</sub>) is adjacent to the formyl group.

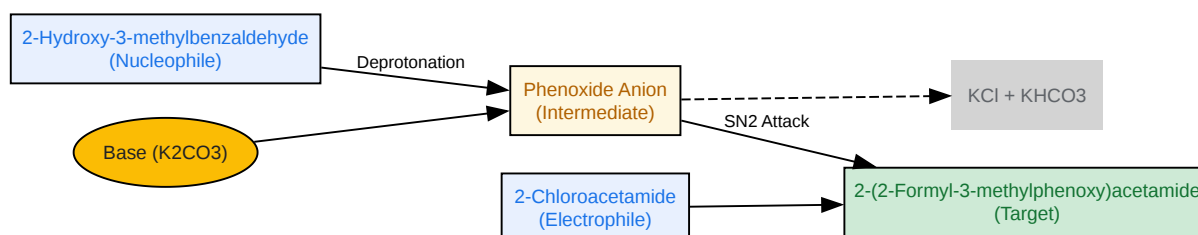
This specific substitution pattern (2-formyl, 3-methyl) is derived from the starting material 2-hydroxy-3-methylbenzaldehyde (3-methylsalicylaldehyde).

## Synthetic Framework: Williamson Ether Synthesis

The synthesis of **2-(2-Formyl-3-methylphenoxy)acetamide** follows a classic Williamson Ether Synthesis protocol. This pathway is preferred for its high yield and operational simplicity,

utilizing a nucleophilic substitution ( ) mechanism.

## Reaction Scheme Visualization



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Figure 1: Synthetic pathway utilizing base-mediated alkylation.

## Detailed Experimental Protocol

Objective: Synthesize **2-(2-Formyl-3-methylphenoxy)acetamide** on a 10 mmol scale.

Reagents:

- 2-Hydroxy-3-methylbenzaldehyde (1.36 g, 10 mmol)
- 2-Chloroacetamide (1.03 g, 11 mmol, 1.1 equiv)
- Potassium Carbonate ( ), anhydrous (2.07 g, 15 mmol, 1.5 equiv)
- Potassium Iodide (KI), catalytic (10 mg) – Optional, accelerates reaction via Finkelstein exchange.
- Solvent: Acetonitrile (MeCN) or DMF (30 mL).

Procedure:

- Activation: In a 100 mL round-bottom flask, dissolve 2-hydroxy-3-methylbenzaldehyde in 30 mL of dry Acetonitrile. Add anhydrous .
- Stirring: Stir the suspension at room temperature for 30 minutes. Expert Insight: This allows the formation of the phenoxide anion, indicated by a color change (often turning bright yellow).
- Addition: Add 2-Chloroacetamide and the catalytic KI.
- Reflux: Heat the mixture to reflux ( ) for 4–6 hours.
  - Self-Validation Check: Monitor via TLC (Mobile phase 1:1 Hexane:Ethyl Acetate). The starting aldehyde spot ( ) should disappear, and a lower spot (product) should appear.
- Workup:
  - Cool the reaction mixture to room temperature.
  - Pour into 100 mL of ice-cold water. The product typically precipitates as a solid due to the amide's poor solubility in cold water.
  - Filter the precipitate and wash with cold water ( mL) to remove inorganic salts.
- Purification: Recrystallize from Ethanol/Water or purify via column chromatography if necessary.

## Reactivity & Applications: The Divergent Scaffold

The utility of **2-(2-Formyl-3-methylphenoxy)acetamide** lies in its bifunctional nature. The aldehyde and amide groups can react independently or cooperatively to form complex heterocycles.

## Schiff Base Formation (Ligand Synthesis)

The formyl group at the 2-position is highly reactive toward primary amines, hydrazines, and semicarbazides.

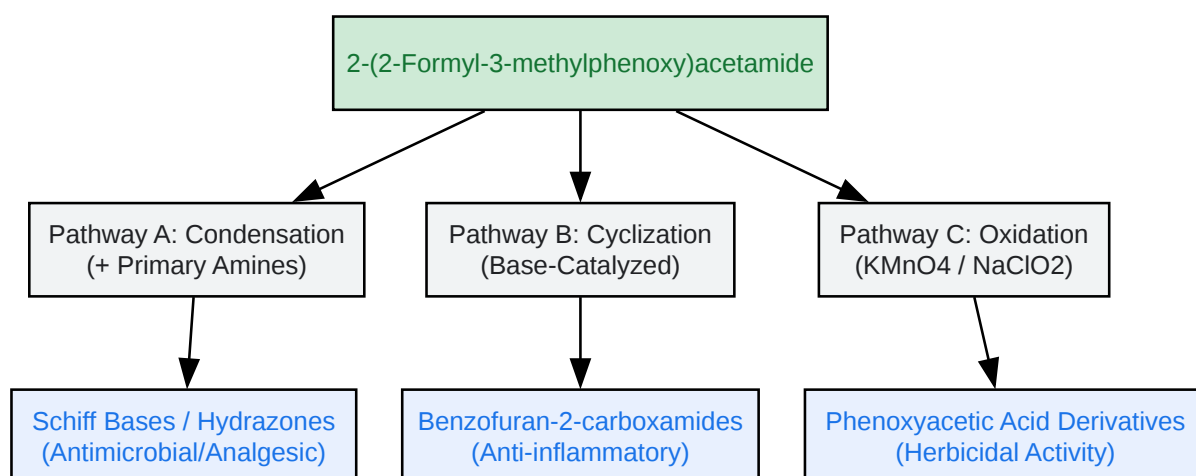
- Mechanism: Nucleophilic addition-elimination.
- Application: Synthesis of tridentate ligands (ONO donors) for coordination chemistry. The phenolic oxygen (ether), amide oxygen, and imine nitrogen can coordinate metal ions ( ), creating potent antimicrobial agents.
- Steric Note: The 3-methyl group provides steric bulk, which can prevent dimerization of metal complexes, favoring monomeric species.

## Benzofuran Cyclization

Under basic conditions (e.g., NaOEt/EtOH), the active methylene group of the acetamide can undergo an intramolecular aldol-type condensation with the ortho-formyl group.

- Target: 3-Carboxamide-benzofuran derivatives.
- Significance: Benzofurans are core pharmacophores in anti-arrhythmic drugs (e.g., Amiodarone) and anti-tumor agents.

## Divergent Synthesis Map



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Figure 2: Divergent synthetic applications of the core scaffold.

## Expert Insights & Troubleshooting

### Steric Hindrance of the 3-Methyl Group

Unlike the unsubstituted analog (2-formylphenoxyacetamide), the 3-methyl group exerts an "ortho effect."

- Impact on Synthesis: It may slightly retard the rate of nucleophilic attack at the aldehyde during Schiff base formation due to steric crowding.
- Impact on Stability: It protects the aldehyde from facile oxidation in air, making this intermediate more shelf-stable than its non-methylated counterpart.

### Self-Validating Analytical Signatures

To ensure protocol integrity, verify the product using these spectral markers:

- IR Spectroscopy:
  - Amide Doublet: Look for two bands around ( stretch).

- Carbonyls: Distinct peaks for Aldehyde ( ) and Amide ( ).
- $^1\text{H}$  NMR (DMSO- $d_6$ ):
  - Aldehyde Proton: Singlet at .
  - Methylene Linker: Singlet at ( ).
  - Methyl Group: Singlet at .

## References

- Royal Society of Chemistry. Supplementary Information: Synthesis of Phenoxyacetamide Derivatives. [[Link](#)]
- National Institutes of Health (PMC). Phenoxy acetamide derivatives as therapeutic candidates. [[Link](#)]

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## Sources

- [1. Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives \(chalcone, indole and quinoline\) as possible therapeutic candidates -](#)

PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]

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